Urea, 1-ethyl-3-isobutyl-

Description

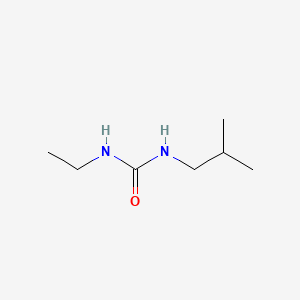

Structure

2D Structure

3D Structure

Properties

CAS No. |

38014-58-3 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-ethyl-3-(2-methylpropyl)urea |

InChI |

InChI=1S/C7H16N2O/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H2,8,9,10) |

InChI Key |

OSZOVTMNVYQZRC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NCC(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Ethyl 3 Isobutylurea and Urea Analogues

Exploration of Urea (B33335) Bond Formation Mechanisms

The synthesis of unsymmetrical ureas, such as 1-ethyl-3-isobutylurea, is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. nih.gov The formation of the urea bond typically proceeds through intermediates that are highly reactive, and the specific pathway can be influenced by the chosen reagents and reaction conditions. nih.govresearchgate.net

The most common and direct method for synthesizing unsymmetrically substituted ureas involves the reaction of an isocyanate with an amine. commonorganicchemistry.com In the case of 1-ethyl-3-isobutylurea, this would involve the reaction of ethyl isocyanate with isobutylamine, or isobutyl isocyanate with ethylamine.

The mechanism is a classic example of nucleophilic addition to a carbonyl group. nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. nih.gov The isocyanate group's reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. nih.gov The reaction proceeds through a concerted mechanism or a stepwise process involving a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the final urea product. nih.gov This reaction is generally efficient and proceeds under mild conditions, often at room temperature and without the need for a catalyst or base. commonorganicchemistry.com

General Reaction Scheme:

Step 1: The lone pair of electrons on the nitrogen atom of the amine (e.g., isobutylamine) attacks the carbonyl carbon of the isocyanate (e.g., ethyl isocyanate).

Step 2: This addition leads to the formation of a transient, unstable intermediate.

Step 3: A proton is transferred from the amine's nitrogen to the isocyanate's nitrogen, resulting in the stable urea linkage.

This pathway is highly versatile and is a preferred method for creating a wide array of N,N'-disubstituted and N,N,N'-trisubstituted unsymmetrical ureas. nih.gov

While the direct reaction of amines and isocyanates is straightforward, isocyanates themselves are often generated in situ from other precursors to avoid handling these toxic and moisture-sensitive reagents. nih.govresearchgate.net Various synthetic strategies generate isocyanate intermediates that are immediately trapped by an amine to form the desired urea. organic-chemistry.org

Common methods for generating isocyanate intermediates include:

From Amines and Phosgene (B1210022) Equivalents: The traditional method involves reacting an amine with phosgene or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.govcommonorganicchemistry.com This reaction forms an intermediate carbamoyl (B1232498) chloride or a similar activated species, which then eliminates HCl to yield the isocyanate.

Rearrangement Reactions: Curtius, Hofmann, and Lossen rearrangements are classical organic reactions that convert carboxylic acids, amides, or hydroxamic acids, respectively, into isocyanates via acyl nitrene intermediates. nih.govorganic-chemistry.org These methods are valuable for when the corresponding amine is not readily available. commonorganicchemistry.com

From Amines and Carbon Dioxide: More modern, metal-free approaches utilize carbon dioxide as a green carbonyl source. organic-chemistry.orgacs.org In this method, an amine reacts with CO2, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to form a carbamic acid intermediate. researchgate.netacs.org This intermediate is then dehydrated to generate the isocyanate, which can be trapped by another amine. acs.org

Degradation Pathways and Reaction Kinetics

Substituted ureas can undergo degradation through various chemical pathways, influenced by environmental conditions such as pH, temperature, and light. Understanding these degradation mechanisms and their kinetics is essential for assessing the environmental fate and persistence of these compounds.

The hydrolysis of the urea bond is a key degradation pathway. While the urea bond is generally stable, it can be cleaved under certain conditions, particularly with enzymatic catalysis or at extreme pH and temperature. researchgate.netnih.gov The non-enzymatic hydrolysis of urea is exceptionally slow under neutral conditions, with an estimated half-life of years at room temperature. nih.gov

The mechanism of hydrolysis can proceed through different pathways. Under neutral or acidic conditions, it is believed to involve the formation of a transient N-aryl or N-alkyl isocyanate intermediate through the expulsion of an amine from a zwitterionic precursor. nih.gov The rate of hydrolysis is significantly influenced by the substituents on the urea nitrogens.

Kinetic studies on urea analogues provide insight into their relative stability. For instance, the rate constant for the hydrolysis of 1,1,3,3-tetramethylurea (B151932) has been determined experimentally, providing a benchmark for the stability of substituted ureas. nih.gov The rate of hydrolysis generally increases with temperature. researchgate.net

| Compound | Temperature (°C) | Rate Constant (k, d⁻¹) | Half-life (t₁/₂, days) | Reference |

| Urea (in soil) | 5 | 0.07 | 9.9 | researchgate.net |

| Urea (in soil) | 15 | 0.12 | 5.8 | researchgate.net |

| Urea (in soil) | 25 | 0.20 | 3.5 | researchgate.net |

| 1,1,3,3-Tetramethylurea | 25 | 4.86 x 10⁻¹⁰ | ~3.9 million years | nih.gov |

This table presents kinetic data for the hydrolysis of urea under specific soil conditions and for a substituted urea analogue in aqueous solution to illustrate the range of stability.

Photodegradation, or decomposition by light, is another significant environmental degradation route for many organic compounds, including urea analogues used as herbicides. researchgate.net The absorption of ultraviolet (UV) radiation can provide the energy needed to break chemical bonds and initiate degradation reactions.

For urea-type compounds, photolytic degradation often involves complex radical processes. Key transformation pathways observed for urea herbicides include:

Dealkylation: The loss or oxidation of the alkyl chains (like the ethyl and isobutyl groups in 1-ethyl-3-isobutylurea) attached to the nitrogen atoms is a dominant process. researchgate.net

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the molecule, particularly if an aromatic ring is present. researchgate.net

Dimerization: The formation of larger molecules (dimers) through the coupling of radical intermediates. researchgate.net

These reactions lead to the formation of various transformation products, which may have different environmental properties and toxicities than the parent compound.

The rate and mechanism of degradation of 1-ethyl-3-isobutylurea and its analogues are significantly influenced by a variety of environmental factors.

Temperature: Higher temperatures generally accelerate the rates of both hydrolytic and microbial degradation. researchgate.netresearchgate.net For example, the rate of urea hydrolysis in soil can nearly triple when the temperature increases from 5°C to 25°C. researchgate.net

pH: The pH of the medium can affect the rate of hydrolysis. While some specialized ureas show pH-independent hydrolysis, the degradation of most ureas is influenced by the concentration of hydronium or hydroxide (B78521) ions. illinois.edufkit.hr Enzymatic hydrolysis, in particular, is highly pH-dependent, with urease showing optimal activity in the neutral to slightly alkaline range. fkit.hr

Moisture: Water is a necessary reactant for hydrolysis. Increased humidity or soil moisture can accelerate the degradation of solid urea by facilitating its dissolution and subsequent chemical or enzymatic breakdown. researchgate.netacs.org

Presence of Microorganisms: In soil and water, microbial degradation is often the primary pathway for urea decomposition. acs.org Microorganisms produce enzymes, such as urease, which catalyze the hydrolysis of urea to ammonia (B1221849) and carbon dioxide at rates many orders of magnitude faster than non-enzymatic hydrolysis. researchgate.netnih.gov

Ionic Strength: The concentration of salts in an aqueous environment can influence enzymatic activity. High concentrations of certain ions have been shown to inhibit the activity of urease, thereby slowing the rate of urea hydrolysis. mdpi.com

These factors often interact, creating complex degradation profiles for substituted ureas in the natural environment.

General Principles of Reaction Mechanisms in Organic Chemistry

The reactions involving 1-ethyl-3-isobutylurea and other urea analogues are governed by fundamental principles of organic chemistry. The urea functional group, characterized by a carbonyl group bonded to two nitrogen atoms, possesses a unique electronic structure that dictates its reactivity. The nitrogen atoms' lone pairs of electrons can be delocalized into the carbonyl group, which influences the nucleophilicity and basicity of the molecule.

Key reaction mechanisms applicable to urea derivatives often involve nucleophilic attack, either by the urea nitrogen atoms or on the carbonyl carbon. The specific pathway of a reaction is influenced by factors such as the nature of the reactants, the presence of catalysts, and the reaction conditions.

Nucleophilic Character and Basicity

The urea molecule is planar in its crystalline state, a result of sp² hybridization of the nitrogen orbitals. wikipedia.org The carbonyl oxygen is relatively basic, and the C-N bonds exhibit significant double-bond character. wikipedia.org While ureas can act as weak bases, protonating on the oxygen in the presence of strong acids to form uronium salts, they are generally considered poor nucleophiles. wikipedia.orgresearchgate.net This is because the lone pair of electrons on the nitrogen atoms is delocalized into the carbonyl group, reducing their availability for donation.

Common Reaction Pathways for Urea Derivatives

Several general mechanistic pathways are central to the synthesis and reactions of substituted ureas like 1-ethyl-3-isobutylurea. These often involve the formation of highly reactive intermediates.

From Isocyanates: A primary method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. wikipedia.orgnih.gov This is a nucleophilic addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate group. The formation of the isocyanate intermediate itself is a key step, often generated from a corresponding amine and a phosgene equivalent or through rearrangement reactions like the Hofmann, Curtius, or Lossen rearrangements. researchgate.netrsc.org

Carbonylation: Catalytic carbonylation of azides or amines in the presence of carbon monoxide provides another route to unsymmetrical ureas. organic-chemistry.org These reactions often employ transition metal catalysts.

The table below summarizes some common reaction types involving urea and its derivatives, along with the key mechanistic features.

| Reaction Type | Key Reactants | Intermediate Species | Mechanistic Principle |

| Synthesis from Isocyanates | Isocyanate, Amine | - | Nucleophilic addition of the amine to the isocyanate carbonyl carbon. wikipedia.orgacs.org |

| Phosgenation | Amine, Phosgene (or equivalent) | Isocyanate, Carbamoyl chloride | Nucleophilic attack of the amine on phosgene, followed by elimination and subsequent reaction with another amine. wikipedia.orgnih.gov |

| Hofmann Rearrangement | Primary Amide, Halogen, Base | Isocyanate | Base-promoted rearrangement of an N-haloamide to an isocyanate, which is then trapped by an amine. organic-chemistry.org |

| Curtius Rearrangement | Acyl Azide (B81097) | Isocyanate | Thermal or photochemical rearrangement of an acyl azide to an isocyanate. organic-chemistry.org |

| Reaction with Diones | Urea, Pentane-2,4-dione | Keto-enol tautomer of the dione | Acid-catalyzed attack of urea on the keto-enol form of the dione, followed by cyclization. rsc.org |

| Reaction with Acyloins | Urea, Acyloin | - | Formation of 4-imidazolin-2-ones. rsc.org |

Detailed Mechanistic Considerations

In many reactions, the initial step involves the activation of either the urea derivative or the reacting partner. For instance, in acid-catalyzed reactions, protonation of the carbonyl oxygen of the urea increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Kinetic and spectroscopic studies of reactions between urea and compounds like pentane-2,4-dione suggest that the mechanism involves an acid-catalyzed attack of the urea on the keto-enol form of the dione, which is then followed by a cyclization step. rsc.org Similarly, reactions of urea and 1-methylurea with acyloins lead to the formation of 4-imidazolin-2-ones. rsc.org

The synthesis of asymmetrical ureas can be challenging due to the potential for the formation of symmetrical urea byproducts. acs.org The selection of substrates with different nucleophilicities can help to achieve higher selectivity for the desired asymmetrical product. acs.org

Theoretical and Computational Chemistry of 1 Ethyl 3 Isobutylurea

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 1-ethyl-3-isobutylurea.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For substituted ureas, DFT calculations provide valuable information about the distribution of electron density, the nature of chemical bonds, and molecular orbitals. Studies on similar phenyl-urea derivatives have utilized DFT at the B3LYP/6-31+G(d,p) level of theory to correlate calculated quantum chemical parameters with inhibition efficiency. academicjournals.org The electronic properties of urea (B33335) itself have been studied using first-principles calculations based on DFT to determine aspects like the electron density of states and the band gap. tsijournals.com

For 1-ethyl-3-isobutylurea, DFT studies would likely focus on the impact of the ethyl and isobutyl substituents on the electronic environment of the urea backbone. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The distribution of charges and the electrostatic potential surface can also be mapped to identify reactive sites for electrophilic and nucleophilic attacks. academicjournals.org

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| ΔE (Energy Gap, eV) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (Debye) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |

The flexibility of the urea backbone and the rotational freedom around the C-N bonds lead to various possible conformations for substituted ureas. N,N'-disubstituted ureas generally show a preference for the trans state over the cis state. researchgate.net For N,N'-diphenylureas, the trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the substitution pattern significantly influences the conformational preference. researchgate.net

In the case of 1-ethyl-3-isobutylurea, a conformational analysis would involve calculating the potential energy surface as a function of the dihedral angles around the C-N bonds. This helps in identifying the most stable conformers and the energy barriers for interconversion between them. Factors such as steric hindrance between the ethyl and isobutyl groups and the potential for intramolecular hydrogen bonding play a crucial role in determining the preferred conformation. libretexts.org Computational studies combining methods like DFT can be employed to refine the geometries and energetics of the most relevant conformers. researchgate.net

| Conformation | Description | General Stability Trend |

|---|---|---|

| trans-trans | Both substituents are on opposite sides of the C-N bonds. | Often the most stable due to minimized steric hindrance. |

| cis-trans | One substituent is on the same side and the other is on the opposite side. | Can be stabilized by intramolecular hydrogen bonding. researchgate.net |

| cis-cis | Both substituents are on the same side of the C-N bonds. | Generally less stable due to steric repulsion. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with the environment.

MD simulations can provide a detailed picture of the interactions between 1-ethyl-3-isobutylurea molecules and with solvent molecules. Studies on aqueous solutions of urea and its derivatives have shown that these molecules can undergo significant non-stoichiometric molecular aggregation. nih.gov The analysis of hydrogen bonding and energy changes reveals that such aggregation can be driven by the partial restoration of the normal water structure. nih.gov

For 1-ethyl-3-isobutylurea in an aqueous environment, MD simulations could be used to investigate its hydrotropic potential, which is the ability to enhance the solubility of poorly soluble compounds. nih.gov The simulations would track the structural, dynamic, and energetic changes to understand the solubilization mechanism at a molecular level. nih.gov The hydrophobic ethyl and isobutyl groups would likely influence the self-aggregation behavior and interactions with other solutes.

Computational methods are instrumental in mapping the reaction pathways and determining the energetics of chemical reactions involving urea derivatives. For instance, the hydrolysis of urea has been studied computationally to determine the dominant pathways and corresponding activation energies. nih.gov Such studies have shown that the neutral hydrolysis of urea can proceed through different mechanisms, such as C-O addition or C-N addition pathways. nih.gov

For 1-ethyl-3-isobutylurea, computational modeling could be used to explore its decomposition pathways. The thermal decomposition of urea is a complex process with multiple stages and products. mdpi.com A kinetic model for the reactions of urea-related deposits can be established by optimizing reaction paths and kinetic parameters based on experimental data. mdpi.com By calculating the free energy profiles for potential reaction pathways, the rate-determining steps and the structures of the transition states can be identified.

| Compound | Activation Energy (kJ/mol) |

|---|---|

| Urea | 84 |

| Cyanuric Acid | 152 |

Cheminformatics and Machine Learning Applications in Urea Research

Cheminformatics and machine learning are increasingly being applied to accelerate research in urea chemistry. These approaches use algorithms to analyze large datasets of chemical information to predict properties and reaction outcomes. nih.gov

Machine learning models can be trained on data from known urea derivatives to predict the properties of new, unstudied compounds like 1-ethyl-3-isobutylurea. This can include predicting biological activities, physicochemical properties, and toxicity. nih.gov

Furthermore, recent advancements have seen the development of workflows that combine graph theory and active learning to automate the discovery of reaction pathways for urea synthesis. pkusam.cnchinesechemsoc.orgchinesechemsoc.org These methods can handle the complexity of large reaction networks and the dynamic effects of catalysts, reducing the reliance on computationally expensive DFT calculations. pkusam.cnchinesechemsoc.org For instance, tools like RDKit, an open-source toolkit for cheminformatics, are used to generate possible reaction intermediates based on molecular graphs. pkusam.cnchinesechemsoc.org This approach facilitates the rapid estimation of reaction parameters and paves the way for automated computational analysis of catalytic mechanisms. pkusam.cnchinesechemsoc.org

Virtual Screening Methodologies for Biological Target Interactions

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a molecule like 1-ethyl-3-isobutylurea, several virtual screening strategies could be employed to identify potential biological targets.

Pharmacophore-Based Screening: This method involves the creation of a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For urea derivatives, these models are often generated based on known inhibitors of specific enzymes. nih.gov A pharmacophore model for a target that could interact with 1-ethyl-3-isobutylurea would likely include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic features corresponding to the ethyl and isobutyl groups. nih.gov This model would then be used to screen large compound databases to find molecules with a similar 3D arrangement of these features.

Molecular Docking-Based Screening: Molecular docking is a powerful method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com In the context of 1-ethyl-3-isobutylurea, this would involve docking the molecule into the binding sites of a panel of known protein structures. The docking process calculates a "docking score," which estimates the binding affinity between the small molecule and the protein target. ijpsr.comnih.gov This approach has been successfully used for various urea derivatives to identify potential inhibitors for targets such as soluble epoxide hydrolase and various kinases. researchgate.nettandfonline.com The results of such a screening could reveal potential protein targets for 1-ethyl-3-isobutylurea.

A representative workflow for a virtual screening campaign for a compound like 1-ethyl-3-isobutylurea is outlined in the table below.

| Step | Description | Rationale |

| 1. Target Selection | Identification of a panel of potential biological targets based on the structural features of 1-ethyl-3-isobutylurea. | The simple alkyl urea scaffold is present in known inhibitors of various enzymes. |

| 2. Compound Library Preparation | Generation of a 3D conformation of 1-ethyl-3-isobutylurea. | Accurate 3D structure is crucial for both pharmacophore and docking-based screening. |

| 3. Pharmacophore Modeling (Optional) | Creation of a pharmacophore model based on known active ligands for selected targets. | Narrows down the search to molecules with key interaction features. |

| 4. Molecular Docking | Docking of 1-ethyl-3-isobutylurea into the binding sites of the selected protein targets. | Predicts binding poses and estimates binding affinity (docking score). |

| 5. Hit Identification and Filtering | Selection of top-scoring protein targets based on docking scores and favorable predicted interactions. | Prioritizes targets that are most likely to bind to the compound. |

| 6. Post-Screening Analysis | Detailed examination of the predicted binding modes and interactions for the top-ranked targets. | Provides insights into the molecular basis of the potential interaction. |

Prediction of Molecular Interactions and Structural Features

Computational methods can provide detailed insights into the specific molecular interactions between 1-ethyl-3-isobutylurea and a potential biological target. These predictions are crucial for understanding its mechanism of action and for guiding further optimization.

Key Molecular Interactions: Based on studies of similar urea-containing molecules, the primary interactions of 1-ethyl-3-isobutylurea within a protein binding site are predicted to be:

Hydrogen Bonding: The urea moiety is a key hydrogen-bonding motif. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov These interactions are fundamental to the binding of many urea-based inhibitors to their protein targets. ijpsr.com

Hydrophobic Interactions: The ethyl and isobutyl groups are nonpolar and are expected to form favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues in a binding pocket. mdpi.com The conformational flexibility of the isobutyl group allows it to adapt to the shape of a hydrophobic pocket.

Structural Features and Conformational Analysis: The conformational preference of the urea backbone and its substituents can significantly impact binding affinity. nih.gov Computational studies on substituted ureas have shown that the planarity of the urea group and the rotational barriers around the C-N bonds are important factors. nih.gov For 1-ethyl-3-isobutylurea, computational methods like quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to determine the lowest energy conformations and the flexibility of the molecule. nih.gov

The following table summarizes the predicted molecular interactions and the computational methods used to study them for a compound like 1-ethyl-3-isobutylurea, based on research on analogous urea derivatives.

| Interaction/Feature | Description | Relevant Amino Acid Residues (Examples) | Computational Method |

| Hydrogen Bonding | The urea NH groups act as donors and the C=O group acts as an acceptor. | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Histidine | Molecular Docking, Molecular Dynamics (MD) Simulations |

| Hydrophobic Interactions | The ethyl and isobutyl groups interact with nonpolar residues. | Leucine, Isoleucine, Valine, Alanine, Phenylalanine | Molecular Docking, MD Simulations |

| Conformational Analysis | Determination of the preferred 3D arrangement of the molecule. | N/A | Quantum Mechanics (QM), MD Simulations |

In silico studies on similar small urea derivatives have demonstrated the utility of these computational approaches in identifying and characterizing their biological activities. For example, molecular docking studies on a series of new urea derivatives identified promising growth inhibition against Acinetobacter baumannii. nih.govmdpi.com Similarly, pharmacophore-based virtual screening has been used to identify novel urea-based inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). nih.gov These examples underscore the potential of theoretical and computational chemistry to elucidate the biological role of 1-ethyl-3-isobutylurea.

Analytical Methodologies and Derivatization Studies for Urea Compounds

Chromatographic Techniques for Urea (B33335) Analysis

Chromatography is the cornerstone of analytical chemistry for separating and identifying components within a mixture. For substituted ureas, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prominently utilized techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of many urea compounds by GC can be problematic due to their low volatility and potential for thermal degradation at the high temperatures required for volatilization. acs.org For a compound like 1-ethyl-3-isobutyl-urea, derivatization is often a necessary prerequisite for successful GC-MS analysis. This chemical modification converts the polar N-H groups into less polar, more volatile, and more thermally stable functional groups.

Once derivatized, the compound can be readily analyzed. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and accurate quantification of the original compound. nih.gov For instance, a method for determining urea in biological samples involves enzymatic conversion to ammonia (B1221849), followed by derivatization with heptafluorobutyryl chloride, and subsequent GC-MS detection. google.com Another approach involves converting urea into the trimethylsilyl-ether derivative of 2-hydroxypyrimidine for GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of urea compounds, as it is well-suited for separating non-volatile or thermally unstable substances. nih.govresearchgate.net Unlike GC, HPLC does not require the analyte to be vaporized, thus allowing for the analysis of 1-ethyl-3-isobutyl-urea in its native form.

Separation in HPLC is typically achieved using a reverse-phase column, such as a C18 column, where the stationary phase is nonpolar and the mobile phase is polar. agriculturejournals.cz For substituted ureas, a common mobile phase consists of a gradient mixture of acetonitrile and water. sielc.comsielc.com This setup allows for the effective separation of the analyte from complex sample matrices. Detection can be accomplished using various detectors, with UV detection being common for ureas that possess a chromophore. nih.govresearchgate.net For enhanced sensitivity and selectivity, HPLC can be coupled with fluorescence detection (FLD) following a pre-column derivatization step with a fluorescent reagent like xanthydrol. researchgate.netnih.gov

| Parameter | Typical Condition |

| Technique | Reverse-Phase HPLC |

| Column | ODS C18 (or similar) agriculturejournals.czresearchgate.net |

| Mobile Phase | Acetonitrile and Water (often with a buffer or acid modifier) sielc.com |

| Detection | UV, Fluorescence (FLD), or Mass Spectrometry (MS) |

| Application | Separation and quantification of urea and its impurities/derivatives nih.gov |

Strategies for Derivatization in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) that has properties more suitable for a given analytical technique. youtube.com For urea compounds, this strategy is crucial for enhancing volatility for GC analysis and improving detection sensitivity and selectivity in both GC and HPLC. libretexts.org

The choice of derivatizing agent is critical and depends on the analyte's functional groups and the analytical method employed. The primary goal is to modify the active hydrogen atoms on the urea nitrogens to improve chromatographic properties and/or introduce a feature that enhances detector response. youtube.com

Silylation: This is one of the most common derivatization methods for GC analysis. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), react with the N-H groups of the urea moiety to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. gcms.czgoogle.com These derivatives are significantly more volatile and thermally stable than the parent compound. gcms.cz

Acylation: Acylating agents, particularly perfluorinated anhydrides like trifluoroacetic anhydride (TFAA), react with the amine groups to form stable, volatile, and highly electron-capturing derivatives. gcms.cz This makes them exceptionally sensitive for analysis by GC with an electron capture detector (ECD).

Fluorescent Labeling: For HPLC with fluorescence detection, reagents that introduce a fluorophore are used. Xanthydrol is a classic example, reacting with urea to form a highly fluorescent derivative, which dramatically lowers the limit of detection. researchgate.netnih.gov

| Derivatization Method | Reagent Example | Target Functional Group | Purpose |

| Silylation | BSTFA, MTBSTFA gcms.czgoogle.com | N-H | Increase volatility and thermal stability for GC |

| Acylation | Trifluoroacetic Anhydride (TFAA) gcms.cz | N-H | Increase volatility and ECD signal for GC |

| Alkylation | Dimethylformamide-dimethylacetal (DMF-DMA) gcms.cz | N-H | Form stable derivatives for GC |

| Fluorescent Labeling | Xanthydrol researchgate.net | Urea Moiety | Enhance sensitivity for HPLC-FLD |

In situ derivatization refers to the process where the derivatization reaction is performed directly within the original sample matrix (e.g., a biological fluid or environmental sample) without prior extraction or clean-up steps. nih.govnih.gov This approach offers significant advantages by simplifying the sample preparation workflow, reducing sample loss, and minimizing the use of organic solvents. nih.gov

The analytical power of derivatization lies in its ability to selectively target and modify specific functional groups. In the case of 1-ethyl-3-isobutyl-urea, the key functional group is the urea moiety, specifically the two N-H bonds. These sites are the points of reaction for silylating, acylating, and alkylating reagents.

This selective modification serves several analytical purposes:

Blocking Polarity: The N-H bonds are polar and capable of hydrogen bonding, which contributes to low volatility and potential for peak tailing in GC. Converting them to, for example, N-Si(CH₃)₃ groups eliminates this hydrogen bonding capability.

Improving Thermal Stability: Derivatives are often more stable at high temperatures than the parent compound, preventing on-column degradation during GC analysis. acs.org

Enhancing Detection: Attaching a fluorophore or a highly electron-capturing group (like a perfluoroacyl group) makes the molecule much more responsive to specific detectors (FLD or ECD, respectively), thereby increasing the sensitivity of the measurement. gcms.cz

By selectively modifying the urea functional group, analysts can transform a challenging analyte into one that is ideally suited for high-resolution chromatographic analysis. mdpi.com

Advanced Spectroscopic Characterization in Analytical Research

Modern analytical methodologies provide powerful tools for the detailed characterization of urea compounds. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for unambiguous structure elucidation, quantitative analysis, and the identification of related substances such as metabolites and degradation products.

Application of Nuclear Magnetic Resonance (NMR) in Quantitative and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and quantitative analysis of urea derivatives, including 1-ethyl-3-isobutyl-urea. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. For 1-ethyl-3-isobutyl-urea, the protons of the ethyl and isobutyl groups, as well as the N-H protons of the urea moiety, will resonate at characteristic chemical shifts. The integration of the signal areas provides a quantitative measure of the number of protons contributing to each signal, while the splitting patterns (multiplicity) reveal information about neighboring protons.

Predicted ¹H NMR Chemical Shifts for Urea, 1-ethyl-3-isobutyl-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (isobutyl) | 0.9 | Doublet | 6H |

| CH (isobutyl) | 1.8 | Multiplet | 1H |

| CH₂ (isobutyl) | 2.9 | Triplet | 2H |

| CH₃ (ethyl) | 1.1 | Triplet | 3H |

| CH₂ (ethyl) | 3.1 | Quartet | 2H |

| NH (ethyl) | 5.5 - 6.5 | Broad Singlet/Triplet | 1H |

| NH (isobutyl) | 5.5 - 6.5 | Broad Singlet/Triplet | 1H |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-ethyl-3-isobutyl-urea will produce a distinct signal. The chemical shift of the carbonyl carbon is particularly characteristic for ureas.

Predicted ¹³C NMR Chemical Shifts for Urea, 1-ethyl-3-isobutyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~158-160 |

| CH₂ (ethyl) | ~35-40 |

| CH₃ (ethyl) | ~15 |

| CH₂ (isobutyl) | ~45-50 |

| CH (isobutyl) | ~28-32 |

| CH₃ (isobutyl) | ~20 |

Quantitative NMR (qNMR) can also be employed for the precise determination of the concentration of urea compounds in solution by integrating the signal of interest against a certified internal standard.

Mass Spectrometry (MS) for Identification of Metabolites and Degradation Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a critical tool for identifying metabolites and degradation products of urea compounds.

When a molecule like 1-ethyl-3-isobutyl-urea is introduced into a mass spectrometer, it is ionized and can subsequently fragment into smaller, characteristic ions. The pattern of these fragments provides a "fingerprint" that can be used to identify the original molecule and its derivatives.

While specific experimental mass spectra for 1-ethyl-3-isobutyl-urea are not widely published, predicted m/z values for various adducts can be calculated.

Predicted m/z Values for Adducts of Urea, 1-ethyl-3-isobutyl-

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.1335 |

| [M+Na]⁺ | 167.1155 |

| [M+K]⁺ | 183.0894 |

| [M+NH₄]⁺ | 162.1601 |

Fragmentation Pattern

The fragmentation of N,N'-dialkylureas in a mass spectrometer typically involves cleavage of the C-N bonds adjacent to the carbonyl group and within the alkyl chains. A plausible fragmentation pattern for 1-ethyl-3-isobutyl-urea would involve the following key fragment ions:

Plausible Mass Spectrometry Fragments for Urea, 1-ethyl-3-isobutyl-

| Fragment Ion | Structure | Plausible m/z |

|---|---|---|

| [CH₃CH₂NHCO]⁺ | Ethyl isocyanate fragment | 71 |

| [ (CH₃)₂CHCH₂NHCO]⁺ | Isobutyl isocyanate fragment | 99 |

| [CH₃CH₂NH₂]⁺ | Ethylamine fragment | 45 |

| [ (CH₃)₂CHCH₂NH₂]⁺ | Isobutylamine fragment | 73 |

| [C₄H₉]⁺ | Isobutyl fragment | 57 |

| [C₂H₅]⁺ | Ethyl fragment | 29 |

The identification of metabolites and degradation products would involve detecting compounds with molecular weights corresponding to expected biotransformations (e.g., hydroxylation, N-dealkylation) or chemical breakdown products. By comparing the fragmentation patterns of these unknown compounds to that of the parent molecule, their structures can be elucidated. For instance, the detection of a hydroxylated metabolite would result in a molecular ion peak that is 16 mass units higher than that of the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.